molecular formula C17H14ClN7O B10930884 N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10930884
M. Wt: 367.8 g/mol
InChI Key: SCHIXGZNJMZRFV-UHFFFAOYSA-N
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Description

N~2~-[4-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[4-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as iodine or other halogenating agents, are used to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques is common to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N~2~-[4-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N~2~-[4-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-[4-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

    Pyrazole Derivatives: Compounds with similar pyrazole rings, such as 4-chloro-3,5-dimethyl-1H-pyrazole.

    Triazolopyrimidine Derivatives: Compounds with similar triazolopyrimidine structures, such as 1,2,4-triazolo[1,5-a]pyrimidine.

Uniqueness

N~2~-[4-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its combined pyrazole and triazolopyrimidine moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C17H14ClN7O

Molecular Weight

367.8 g/mol

IUPAC Name

N-[4-(4-chloro-3,5-dimethylpyrazol-1-yl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C17H14ClN7O/c1-10-14(18)11(2)25(22-10)13-6-4-12(5-7-13)20-16(26)15-21-17-19-8-3-9-24(17)23-15/h3-9H,1-2H3,(H,20,26)

InChI Key

SCHIXGZNJMZRFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)NC(=O)C3=NN4C=CC=NC4=N3)C)Cl

Origin of Product

United States

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